

# physical and chemical properties of Flufenamic acid-13C6

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## Compound of Interest

Compound Name: Flufenamic acid-13C6

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## Flufenamic Acid-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Flufenamic acid-13C6**, a stable isotope-labeled derivative of the nonsteroidal anti-inflammatory drug (NSAID), Flufenamic acid. This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and insights into its biological mechanisms.

## Core Physical and Chemical Properties

**Flufenamic acid-13C6** is a solid substance at room temperature.<sup>[1]</sup> While specific experimental data for the melting point, boiling point, and aqueous solubility of the 13C6-labeled compound are not readily available in published literature, the properties of its unlabeled counterpart, Flufenamic acid, offer a close approximation. The isotopic labeling is not expected to significantly alter these physical constants.

Table 1: Physical and Chemical Properties of Flufenamic Acid and **Flufenamic Acid-13C6**

Property	Flufenamic Acid	Flufenamic Acid- 13C6	Data Source
Appearance	Crystalline solid	Solid	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub>	<sup>13</sup> C <sub>6</sub> C <sub>8</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	281.23 g/mol	287.28 g/mol	[1][3][5]
CAS Number	530-78-9	1325559-30-5	[1][5]
Melting Point	133.5 °C	Data not available	[5]
Boiling Point	Data not available	Data not available	
Solubility in Water	9.09 mg/L (at 25 °C)	Data not available	[5]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide	Soluble in Acetonitrile (as a solution)	[2]
pKa (acidic)	4.09	Data not available	[5]

## Spectroscopic Data

Detailed spectral data for **Flufenamic acid-13C6** is crucial for its identification and characterization in experimental settings. While a dedicated spectrum for the 13C6 isotopologue is not widely published, the expected shifts in mass spectrometry and alterations in the 13C NMR spectrum can be inferred.

Table 2: Key Spectroscopic Data

Spectroscopic Technique	Flufenamic Acid	Flufenamic Acid-13C6 (Predicted/Expected)
Mass Spectrometry (MS)	[M-H] <sup>-</sup> at m/z 280.059	Expected [M-H] <sup>-</sup> at m/z 286.079 due to the six <sup>13</sup> C atoms.
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	Characteristic peaks for 14 carbon atoms.	The six labeled carbon atoms will exhibit characteristic shifts and potentially altered coupling constants. The signals from the <sup>13</sup> C-labeled benzoic acid ring will be significantly enhanced.
<sup>1</sup> H Nuclear Magnetic Resonance (NMR)	Aromatic and amine proton signals.	The proton NMR spectrum is expected to be very similar to the unlabeled compound, with minor changes in coupling constants to the adjacent <sup>13</sup> C atoms.
Infrared (IR) Spectroscopy	Characteristic peaks for N-H, C=O, C-F, and aromatic C-H bonds.	The IR spectrum is expected to be very similar to the unlabeled compound, as the vibrational frequencies of these bonds are not significantly affected by the change in carbon isotope.

## Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and chemical properties of **Flufenamic acid-13C6**.

### Determination of Melting Point

Methodology:

The melting point can be determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small amount of dry **Flufenamic acid-13C6** powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

## Solubility Determination (Shake-Flask Method)

Methodology:

The equilibrium solubility can be determined using the shake-flask method.<sup>[6]</sup>

- **Sample Preparation:** An excess amount of **Flufenamic acid-13C6** is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed container.
- **Equilibration:** The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
- **Quantification:** The concentration of **Flufenamic acid-13C6** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectra are acquired on a high-field NMR spectrometer.

- **Sample Preparation:** A sufficient amount of **Flufenamic acid-13C6** (typically 5-25 mg for  $^1\text{H}$  NMR, and a saturated solution for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.<sup>[7]</sup>
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **Data Acquisition:** Standard pulse sequences are used to acquire the spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

Methodology:

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

- **Sample Preparation:** A dilute solution of **Flufenamic acid-13C6** is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid or ammonium hydroxide to promote ionization).
- **Infusion and Ionization:** The sample solution is introduced into the mass spectrometer's ion source, where it is ionized.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection and Spectrum Generation:** The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

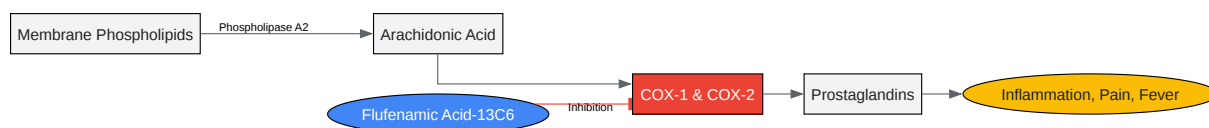
The FTIR spectrum can be recorded using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

- **Background Spectrum:** A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.
- **Sample Application:** A small amount of **Flufenamic acid-13C6** powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
- **Sample Spectrum Acquisition:** The infrared beam is passed through the ATR crystal, and the sample spectrum is collected.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum, which shows the characteristic vibrational bands of the molecule.

## Biological Activity and Signaling Pathways

Flufenamic acid, the parent compound of **Flufenamic acid-13C6**, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[8] Beyond its COX-inhibitory activity, Flufenamic acid is also known to modulate various ion channels and activate AMP-activated protein kinase (AMPK).[9][10] The isotopic labeling in **Flufenamic acid-13C6** is not expected to alter these biological activities.

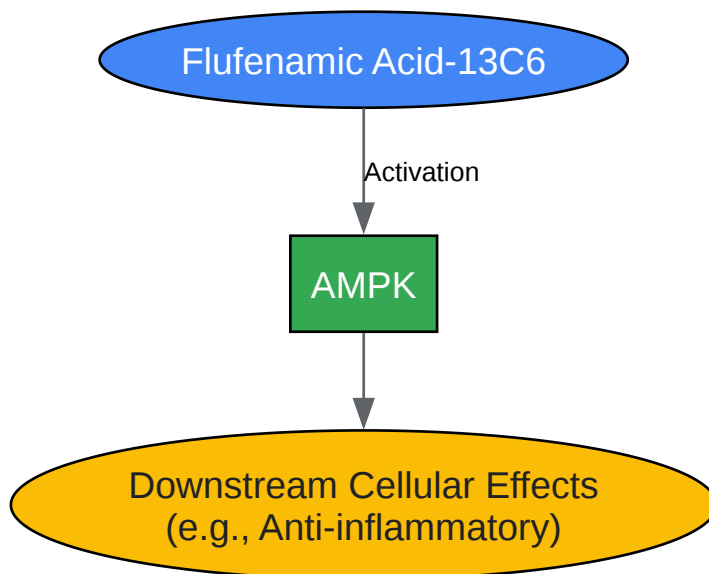
### Cyclooxygenase (COX) Inhibition Pathway



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Caption: **Flufenamic acid-13C6** inhibits COX enzymes, blocking prostaglandin synthesis.

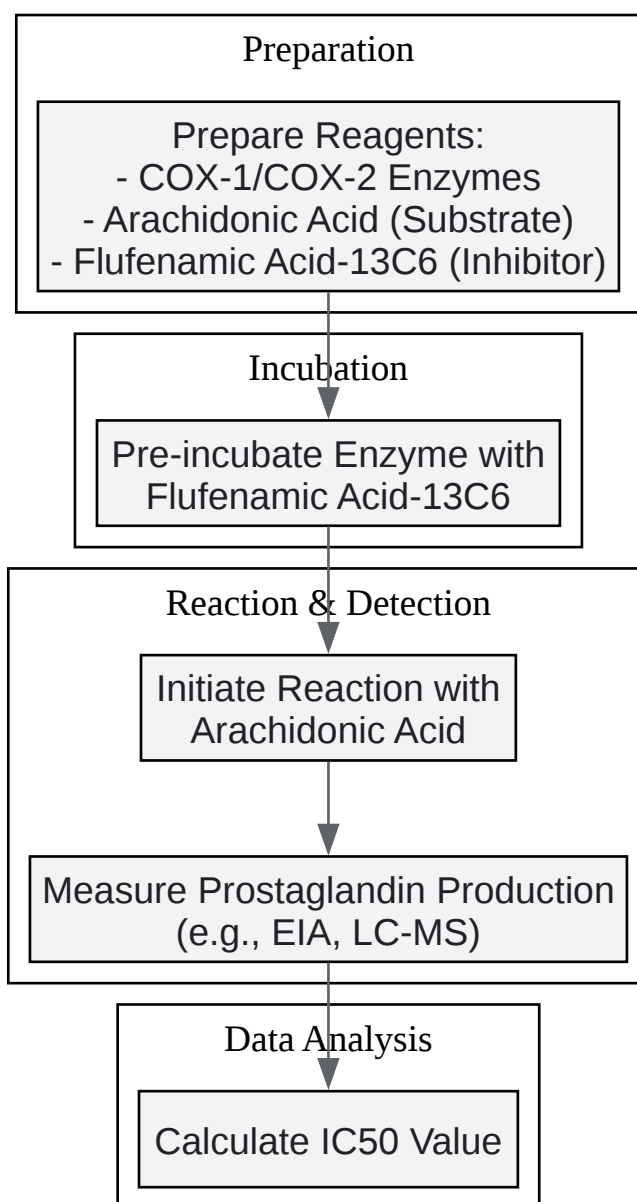
## AMPK Activation Pathway



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Caption: **Flufenamic acid-13C6** activates AMPK, leading to downstream cellular effects.

## Experimental Workflow for In Vitro COX Inhibition Assay



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Caption: Workflow for determining the in vitro COX inhibitory activity of **Flufenamic acid-13C6**.

## Conclusion

**Flufenamic acid-13C6** serves as an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for the quantification of unlabeled Flufenamic acid. While some of its physical properties have not been experimentally determined, this guide provides a comprehensive overview of its known characteristics, along with detailed protocols for their



determination. The well-documented biological activities of the parent compound provide a strong foundation for its application in pharmacological research.

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